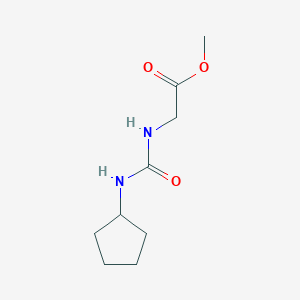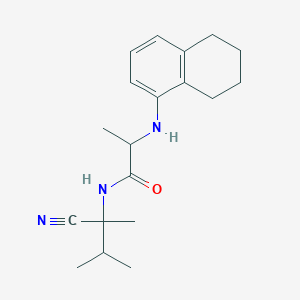
3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile, also known as OCPC, is an organic compound that belongs to the family of pyrazole derivatives. OCPC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Antineoplastic Activity
The compound has shown promise in the field of oncology, particularly in antineoplastic activity. It represents a new leading skeleton suitable for further study due to its potential to inhibit tumor growth. The structure of the compound allows for interactions with various cellular targets, which may disrupt cancer cell proliferation .
Chemosensor Development
Due to the fluorescent properties of the coumarin moiety, this compound can be utilized in the development of chemosensors. These sensors can detect ions or molecules, making them useful in environmental monitoring and diagnostics .
Anti-inflammatory Applications
The anti-inflammatory properties of coumarin derivatives make them suitable for research into treatments for chronic inflammation-related diseases. This compound, with its specific substitutions, could lead to the development of new anti-inflammatory agents .
Antimicrobial Research
Research into antimicrobial agents is crucial in the fight against drug-resistant bacteria and fungi. The compound’s structure suggests it could be effective in this field, potentially leading to the synthesis of new antibacterial and antifungal medications .
Enzyme Inhibition
Compounds like 3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile can act as enzyme inhibitors, targeting cholinesterase and monoamine oxidase. This application is significant in the treatment of neurodegenerative diseases and mental health disorders .
Material Science
The unique properties of this compound could be explored in material science, particularly in creating materials with specific optical properties. Its ability to fluoresce can be harnessed in the development of new materials for electronic and photonic devices .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antineoplastic activities .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets and induce changes that lead to their antineoplastic activities .
Result of Action
Similar compounds have been reported to exhibit antineoplastic activities , suggesting that they may inhibit cell proliferation and induce apoptosis in certain types of cancer cells.
properties
IUPAC Name |
3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O2/c20-11-14-12-22(15-7-2-1-3-8-15)21-18(14)16-10-13-6-4-5-9-17(13)24-19(16)23/h1-10,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUIJQUMAWSKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2953877.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2953880.png)










